molecular formula C4H3BF3KO B7894901 Potassium (furan-3-yl)trifluoroboranuide CAS No. 561328-68-5

Potassium (furan-3-yl)trifluoroboranuide

Cat. No.: B7894901
CAS No.: 561328-68-5
M. Wt: 173.97 g/mol
InChI Key: QVTNSKLYIAKFKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (furan-3-yl)trifluoroboranuide can be synthesized through the reaction of furan-3-boronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, often involves large-scale reactions in controlled environments to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium (furan-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of potassium (furan-3-yl)trifluoroboranuide in cross-coupling reactions involves the transmetalation step, where the organotrifluoroborate transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison

Potassium (furan-3-yl)trifluoroboranuide is unique due to its furan ring, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly valuable in synthesizing heterocyclic compounds and exploring new reaction pathways .

Biological Activity

Potassium (furan-3-yl)trifluoroboranuide is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C₄H₄BF₃K
  • Molecular Weight : 168.95 g/mol
  • CAS Number : 1346647-18-4

Synthesis

This compound can be synthesized through the reaction of furan-3-boronic acid with potassium fluoride and boron trifluoride under anhydrous conditions. The general reaction scheme is as follows:

Furan 3 boronic acid+KF+BF3Potassium furan 3 yl trifluoroboranuide\text{Furan 3 boronic acid}+\text{KF}+\text{BF}_3\rightarrow \text{Potassium furan 3 yl trifluoroboranuide}

Anticancer Properties

Research indicates that boron-containing compounds, including this compound, exhibit potential anticancer activities. For instance, studies have shown that certain organoboron compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to cell cycle arrest and apoptosis in various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, particularly against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. Compounds with boron functionality have shown promise in inhibiting bacterial growth, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Studies have also suggested that organoboron compounds can inhibit specific enzymes, such as urease, which is crucial for the survival of certain pathogens. The inhibition of urease activity can lead to reduced virulence of bacteria like H. pylori, further supporting the potential therapeutic applications of this compound .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of various organoboron compounds on human tumor cell lines. Results indicated that this compound demonstrated significant cytotoxicity against specific cancer types, leading to further exploration in drug development .
  • Antimicrobial Testing :
    • In vitro tests showed that this compound had a measurable inhibitory effect on H. pylori growth, comparable to traditional antibiotics used in treatment regimens .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityApplications
This compoundAnticancer, AntimicrobialDrug development
Potassium cyclohexylmethyltrifluoroborateCross-coupling reactionsOrganic synthesis
Potassium ethyltrifluoroborateAnticancerPharmaceutical intermediates

Properties

IUPAC Name

potassium;trifluoro(furan-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3O.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTNSKLYIAKFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=COC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561328-68-5
Record name Borate(1-), trifluoro-3-furanyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561328-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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